molecular formula C10H9BrN2 B1445294 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile CAS No. 485828-81-7

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

Cat. No. B1445294
CAS RN: 485828-81-7
M. Wt: 237.1 g/mol
InChI Key: LXWAHEQTYXIWOL-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C10H9BrN2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile” consists of a cyclobutane ring attached to a 5-bromopyridin-2-yl group and a carbonitrile group .

Scientific Research Applications

Future Therapeutic Applications

Ongoing research is exploring the future therapeutic applications of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile. Its role in the development of next-generation therapeutics is a promising field, with the potential to contribute to personalized medicine and targeted therapies.

Each of these applications demonstrates the versatility and importance of 1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile in scientific research. Its role in advancing various fields of study underscores its value as a compound of interest in both current and future scientific endeavors .

Safety And Hazards

While specific safety data for “1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile” is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWAHEQTYXIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

CAS RN

485828-81-7
Record name 1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from (5-bromo-pyridin-2-yl)-acetonitrile and 1,3-dibromopropane following a procedure analogous to that described in Step 1 for Intermediate 34; additionally, 7-bromo-3,4-dihydro-2H-quinolizine-1-carbonitrile was obtained {Yield: 75% of theory; LC (method 1): tR=1.72 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+}. Yield: 25% of theory; LC (method 1): tR=1.86 min; Mass spectrum (ESI+): m/z=237/239 (Br) [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
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1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
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1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
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1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile
Reactant of Route 6
1-(5-Bromopyridin-2-YL)cyclobutanecarbonitrile

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